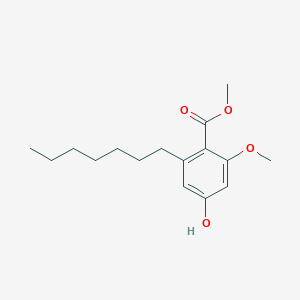

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate is an organic compound with the molecular formula C16H24O4 and a molecular weight of 280.359 g/mol . It is a derivative of benzoic acid and is known for its unique structural features, including a heptyl chain, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is used in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate typically involves the esterification of 2-heptyl-4-hydroxy-6-methoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of 2-heptyl-4-oxo-6-methoxybenzoic acid.

Reduction: Formation of 2-heptyl-4-hydroxy-6-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate has applications across various scientific and industrial fields, including chemistry, biology, medicine, and the fragrance and food industries.

Scientific Research Applications

Chemistry this compound serves as a crucial intermediate in synthesizing complex organic molecules. It can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidizing agents like potassium permanganate can oxidize the hydroxyl group to a carbonyl group, leading to the formation of 2-heptyl-4-oxo-6-methoxybenzoic acid.

- Reduction Reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol, resulting in 2-heptyl-4-hydroxy-6-methoxybenzyl alcohol.

- Substitution Nucleophilic substitution reactions can replace the methoxy group with other functional groups, forming various substituted benzoates.

Biology The compound is investigated for its potential biological activities, such as antimicrobial and antioxidant properties. The hydroxyl and methoxy groups are critical for its biological activity because they participate in hydrogen bonding and interact with enzymes and receptors. The heptyl chain enhances its ability to penetrate cell membranes.

Medicine this compound is explored for potential use in drug development because of its unique structural features.

Industry It is used as a stabilizer in food products and as a fixative in the fragrance industry.

Use in Beauty and Pharmaceutical Products

Methyl 2-heptyl-4,6-dihydroxybenzoate (a related compound) is used in beauty care products like lotions, creams, and cosmetics as a moisturizer and skin conditioning agent . Its hydroxyl groups contribute to hydrating and soothing properties that are beneficial for maintaining healthy skin . It may also be used as a building block in synthesizing other compounds or as an active ingredient in pharmaceutical formulations, because of its potential therapeutic properties .

Wirkmechanismus

The mechanism of action of Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and other interactions with enzymes and receptors. The heptyl chain enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the heptyl chain.

Methyl 2-chloro-4-hydroxy-6-methylbenzoate: Contains a chlorine atom instead of a methoxy group.

Methyl 3-chloro-2-hydroxy-6-methoxybenzoate: Similar structure but with a chlorine atom at a different position.

Biologische Aktivität

Methyl 2-heptyl-4-hydroxy-6-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a heptyl side chain, hydroxyl, and methoxy functional groups. These structural features contribute to its lipophilicity and ability to penetrate cell membranes effectively, enhancing its biological activity.

Chemical Formula: C15H24O4

Molecular Weight: 268.35 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Activity

The compound also shows promising antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity was evaluated using various assays, including DPPH radical scavenging and ABTS assays.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Case Studies and Research Findings

A study published in Journal of Natural Products highlighted the compound's potential in drug development due to its unique structural features that allow for interaction with various molecular targets, including enzymes and receptors involved in disease pathways.

Another investigation focused on the compound's role as a stabilizer in food products and as a fixative in the fragrance industry, showcasing its versatility beyond medicinal applications.

The biological activity of this compound can be attributed to the following mechanisms:

- Interaction with Enzymes: The hydroxyl and methoxy groups participate in hydrogen bonding with enzyme active sites, influencing enzymatic activity.

- Cell Membrane Penetration: The heptyl chain enhances lipophilicity, facilitating cellular uptake and subsequent biological effects.

Eigenschaften

CAS-Nummer |

4670-21-7 |

|---|---|

Molekularformel |

C16H24O4 |

Molekulargewicht |

280.36 g/mol |

IUPAC-Name |

methyl 2-heptyl-4-hydroxy-6-methoxybenzoate |

InChI |

InChI=1S/C16H24O4/c1-4-5-6-7-8-9-12-10-13(17)11-14(19-2)15(12)16(18)20-3/h10-11,17H,4-9H2,1-3H3 |

InChI-Schlüssel |

NPOWRQBNOWTAFE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.